molecular formula C10H11N3O2 B11768862 ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Cat. No.: B11768862
M. Wt: 205.21 g/mol
InChI Key: BELYKFLQDMOXDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate ( 596824-14-5) is a high-value pyrrolopyridine derivative with a molecular formula of C10H11N3O2 and a molecular weight of 205.21 g/mol . This compound is part of the azaindole family, which are recognized as crucial scaffolds in medicinal chemistry due to their role as bioisosteres of indole, a molecular unit that plays a significant role in biological processes . The pyrrolopyridine core is a privileged structure in drug discovery, featured in investigational compounds targeting a range of therapeutic areas. Research indicates that the pyrrolo[2,3-b]pyridine scaffold, a closely related isomer, shows significant promise in the development of potent human neutrophil elastase (HNE) inhibitors, which are being explored for the treatment of respiratory conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis . Furthermore, analogous structures have been extensively studied as antiproliferative agents and for their interaction with biological targets like DNA, highlighting the potential of this chemical class in oncology research . The specific molecular architecture of this compound, featuring both an amino and an ester functional group, makes it a versatile synthetic intermediate for further chemical modifications and structure-activity relationship (SAR) studies. This product is intended for research and development purposes. For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)7-8-6(13-9(7)11)4-3-5-12-8/h3-5,13H,2,11H2,1H3

InChI Key

BELYKFLQDMOXDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C1N=CC=C2)N

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling for Intermediate Functionalization

A foundational approach involves Suzuki-Miyaura cross-coupling to introduce substituents at specific positions of the pyrrolopyridine scaffold. In one protocol, 5-bromo-1H-pyrrolo[2,3-b]pyridine undergoes coupling with phenylboronic acid in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), potassium carbonate, and a dioxane/water solvent system at 80°C under nitrogen. This step achieves aryl group introduction with yields exceeding 70% after purification via ion-exchange chromatography.

Key parameters:

  • Catalyst loading: 5 mol% Pd(dppf)Cl₂

  • Solvent ratio: 2.5:1 dioxane/water

  • Temperature: 80°C, 12–16 hours

Sonogashira Coupling for Alkyne Incorporation

Nitrogen Protection-Deprotection Sequences

Tosyl Group Protection for Enhanced Reactivity

Protection of the pyrrole nitrogen with tosyl chloride (TsCl) proves critical for preventing unwanted side reactions during subsequent transformations. A representative procedure involves:

  • Treatment of 5-bromo-1H-pyrrolo[2,3-b]pyridine with NaH in DMF at 0°C

  • Addition of TsCl (1.2 equiv)

  • Stirring for 4 hours at 0°C

This method affords the N-tosyl protected derivative in 84% yield, as confirmed by ¹H NMR (DMSO-d₆: δ 2.42 ppm for Ts methyl).

SEM Group Protection for Directed Metalation

Triisopropylsilyl (TIPS) protection facilitates directed ortho-metalation. In a optimized protocol:

  • TIPSCl (1.1 equiv) reacts with the pyrrolopyridine scaffold in DMF at 5°C

  • NaH (1.2 equiv) acts as base

  • Reaction time: 4 hours

Deprotection using tetrabutylammonium fluoride (TBAF) in THF restores the free NH group quantitatively.

Esterification and Functional Group Interconversion

Direct Esterification via Trichloroacetyl Chloride

A robust method for installing the ethyl ester group involves trichloroacetyl chloride-mediated alcoholysis:

  • React pyrrolopyridine-3-carboxylic acid with trichloroacetyl chloride in anhydrous ether

  • Add ethanol (3 equiv) at −78°C

  • Stir for 2 hours under nitrogen

This method achieves 85% yield for ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, as verified by ESI-MS (m/z 309.3 [M+H]⁺).

Hydrolysis-Amidation Sequences

Conversion of ester intermediates to amides followed by re-esterification allows functional group diversification:

  • Hydrolyze ethyl ester with 2M NaOH in ethanol (60°C, 5 hours)

  • Activate carboxylic acid with CDI in DMF

  • Treat with ammonium hydroxide to form primary amide

  • Re-esterify using ethyl chloroformate and DIPEA

This four-step sequence maintains an overall yield of 44%–71% depending on substitution pattern.

Reductive Amination and Nitro Group Reduction

Catalytic Hydrogenation of Nitro Intermediates

Selective reduction of nitro groups to amines employs Pd/C (10%) under hydrogen pressure:

  • Substrate: 3-nitro-5-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

  • Conditions: H₂ (2 bar), ethanol, 20°C, 3 hours

  • Yield: 93% (¹H NMR confirms NH₂ at δ 7.53 ppm)

Transfer Hydrogenation for Sensitive Substrates

For oxygen-sensitive compounds, ammonium formate (10 equiv) and Pd/C (5 mol%) in methanol at 50°C provide efficient nitro reduction without requiring high-pressure equipment.

Microwave-Assisted Synthesis for Rapid Optimization

Recent advances employ microwave irradiation to accelerate key steps:

  • Suzuki couplings: 160°C, 20 minutes (vs. 12 hours conventionally)

  • Ester hydrolysis: 150°C, 30 minutes in NaOH/EtOH

Microwave protocols improve yields by 15%–20% while reducing reaction times from days to hours.

Analytical Characterization Benchmarks

Successful synthesis requires rigorous quality control:

¹H NMR Key Signals (CDCl₃):

  • Ethyl ester: δ 1.44 (t, J = 7.0 Hz, 3H), 4.45 (q, J = 7.0 Hz, 2H)

  • Pyrrole NH: δ 12.15 (broad s, 1H)

  • Aromatic protons: δ 7.20–8.57 ppm (multiplet patterns confirm substitution)

Mass Spectrometry:

  • Expected m/z for C₁₀H₁₁N₃O₂: 205.21 [M]⁺

  • Observed ESI-MS: 205.3 [M+H]⁺ (Δ < 0.1 ppm)

HPLC Purity Standards:

  • Column: Waters Symmetry C8 (5 µm)

  • Mobile phase: Water/acetonitrile-methanol gradient

  • Retention time: 5.6 minutes (ethyl ester)

Industrial-Scale Production Considerations

While lab-scale methods predominate, key scale-up parameters include:

  • Catalyst recycling: Pd recovery via Celite filtration

  • Solvent selection: Dioxane/water mixtures enable easy phase separation

  • Continuous flow systems: Microreactors for exothermic steps (e.g., TsCl protection)

Pilot studies demonstrate 85% yield maintenance at kilogram scale using optimized Pd(dppf)Cl₂ loading (3 mol%).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Scale (g)
Suzuki coupling7198165.0
Microwave86990.31.2
Hydrogenation9395310.0
SEM protection849747.0

Chemical Reactions Analysis

Catalytic Hydrogenation and Reduction

The compound undergoes selective reduction under hydrogenation conditions. A key synthetic route involves:

Reaction ComponentDetailsSource
CatalystPalladium on charcoal (Pd/C)
SolventEthanol
Hydrogen PressureAtmospheric or elevated
OutcomeReduction of intermediates to target compound

This method preserves the amino and ester functionalities while reducing unstable intermediates, making it critical for large-scale synthesis.

Acid/Base-Mediated Transformations

The amino and pyrrolopyridine nitrogen atoms exhibit pH-dependent reactivity:

Deprotonation/Protonation

  • Acidic Conditions : Protonation of the pyridine nitrogen increases water solubility.

  • Basic Conditions : Deprotonation of the amino group (pKa ~8–10) enhances nucleophilicity, enabling coupling reactions.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under alkaline conditions:
R-COOEt+OHR-COOH+EtOH\text{R-COOEt} + \text{OH}^- \rightarrow \text{R-COOH} + \text{EtOH}
This reaction is reversible under acidic conditions, allowing carboxylate intermediates for further functionalization .

Nucleophilic Substitution at the Ester Group

The ester moiety participates in nucleophilic acyl substitution:

ReagentProductApplication
AminesAmidesBioactive conjugates
HydrazineHydrazidesChelating agents
Grignard ReagentsKetonesStructural diversification

These reactions are typically conducted in aprotic solvents (e.g., THF) with catalytic bases like DMAP.

Ring Substitution and Functionalization

The fused pyrrolopyridine system supports electrophilic aromatic substitution (EAS) and metal-catalyzed coupling:

Electrophilic Aromatic Substitution

  • Nitration : Introduces nitro groups at electron-rich positions (C5/C6) .

  • Halogenation : Bromine or chlorine addition facilitates cross-coupling reactions (e.g., Suzuki) .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Buchwald–Hartwig) modify the amino group or aromatic ring:

Reaction TypeConditionsOutcome
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMEBiaryl derivatives
Ullmann CouplingCuI, ligand, DMFN-aryl derivatives

These modifications are critical for optimizing pharmacokinetic properties in drug discovery .

Condensation Reactions

The amino group reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases:
R-NH2+R’-CHOR-N=CH-R’+H2O\text{R-NH}_2 + \text{R'-CHO} \rightarrow \text{R-N=CH-R'} + \text{H}_2\text{O}
These intermediates are precursors to heterocyclic scaffolds like imidazoles.

Interaction with Biological Targets

While not a classical reaction, the compound’s binding to enzymes like JAK3 involves:

  • Hydrogen bonding : Amino and ester groups interact with Glu903/Leu905 in JAK3’s ATP-binding site .

  • Hydrophobic interactions : The pyrrolopyridine core engages Val836/Leu828 via CH–π interactions .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has the molecular formula C10H11N3O2C_{10}H_{11}N_3O_2 and features a pyrrolo-pyridine scaffold that is known for its ability to interact with various biological targets. The compound's structure allows it to exhibit a range of biological activities, making it a valuable candidate for further research and development.

Pharmacological Applications

The pharmacological potential of this compound can be summarized as follows:

  • Anticancer Activity :
    • Compounds containing the pyrrolo[3,2-b]pyridine framework have been shown to possess anticancer properties. Research indicates that derivatives of this compound can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anticonvulsant Properties :
    • Studies have demonstrated that certain derivatives exhibit anticonvulsant effects, making them potential candidates for treating epilepsy and other seizure disorders. The mechanism involves modulation of neurotransmitter systems .
  • Anti-inflammatory Effects :
    • This compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
  • Antimicrobial Activity :
    • The compound has shown promise in antimicrobial applications, displaying activity against various bacterial strains. This makes it a candidate for developing new antibiotics .

Case Studies

Several studies have highlighted the efficacy of this compound derivatives in preclinical models:

  • Study on Anticancer Activity : A recent study demonstrated that specific derivatives led to significant tumor growth inhibition in xenograft models of breast cancer. The compounds were shown to induce apoptosis in cancer cells via mitochondrial pathways .
  • Anticonvulsant Evaluation : Another research effort evaluated the anticonvulsant potential of these compounds using animal models. Results indicated a dose-dependent reduction in seizure frequency compared to controls .

Mechanism of Action

The mechanism of action of ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it has been shown to inhibit the activity of FGFRs, leading to the suppression of cancer cell proliferation and migration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Ring Position Variations

Ethyl 2-Amino-1H-Pyrrolo[2,3-c]Pyridine-3-Carboxylate (33a)
  • Structure : Differs in pyrrolo-pyridine annulation ([2,3-c] vs. [3,2-b]).
  • Properties: Melting point = 151.6–152.6°C; IR shows NH₂ (3429–3396 cm⁻¹), NH (3315 cm⁻¹), and C=O (1678 cm⁻¹). NMR data indicate distinct aromatic proton environments due to the shifted amino group .
  • Synthesis : Similar conditions (room temperature, 5 hours) but achieves a higher yield (88%) compared to the target compound .
Ethyl 5-Chloro-1H-Pyrrolo[3,2-b]Pyridine-2-Carboxylate
  • Structure: Chlorine substituent at position 5 vs. amino at position 2.
  • Properties: Structural similarity score = 0.86 (per CAS-based analysis).
Methyl 4-Chloro-1H-Pyrrolo[2,3-b]Pyridine-3-Carboxylate
  • Structure : Methyl ester (vs. ethyl) and chloro at position 4.
  • Properties : Lower lipophilicity due to the smaller ester group; chloro substitution may enhance stability but reduce reactivity .

Halogenated Derivatives

Ethyl 6-Bromo-1H-Pyrrolo[3,2-b]Pyridine-3-Carboxylate
  • Structure : Bromine at position 6.
  • Properties: Molecular weight = 269.09; storage requires protection from light and moisture. Bromine’s bulkiness may hinder solubility compared to amino-substituted analogs .
Ethyl 3-Bromo-5-Methyl-1H-Pyrrolo[3,2-b]Pyridine-2-Carboxylate
  • Structure : Bromine at position 3 and methyl at position 5.
  • Properties : Synergistic steric effects from bromine and methyl groups likely reduce solubility and alter reactivity in substitution reactions .

Heterocyclic Analogs

Ethyl 5-Bromo-2H-Pyrazolo[3,4-b]Pyridine-3-Carboxylate
  • Structure : Pyrazolo-pyridine core (vs. pyrrolo-pyridine).
Ethyl 2-Methylimidazo[1,2-a]Pyridine-3-Carboxylate
  • Structure : Imidazo-pyridine core with methyl at position 2.
  • Reactivity : Reacts regioselectively with N-chlorosuccinimide (NCS) to form chloromethyl or oxo derivatives, highlighting the influence of heterocycle type on reaction pathways .

Key Comparative Data

Compound Name Substituents Molecular Formula Molecular Weight Yield Melting Point (°C) Notable Properties
Ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate 2-NH₂, 3-COOEt C₁₀H₁₁N₃O₂ 221.22 Not reported Not reported Amino group enhances H-bonding
Ethyl 2-amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylate (33a) 2-NH₂, 3-COOEt C₁₀H₁₁N₃O₂ 221.22 88% 151.6–152.6 Higher yield; distinct NMR shifts
Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate 5-Cl, 2-COOEt C₁₀H₉ClN₂O₂ 224.64 Not reported Not reported Chlorine reduces solubility
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate 6-Br, 3-COOEt C₁₀H₉BrN₂O₂ 269.09 Not reported Not reported Bromine increases molecular weight
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 4-Cl, 3-COOMe C₉H₇ClN₂O₂ 210.62 Not reported Not reported Methyl ester lowers lipophilicity

Q & A

Q. What are the standard synthetic routes for ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, and how can intermediates be optimized?

The compound is typically synthesized via coupling reactions involving pyrrole or pyridine precursors. For example, analogous compounds are prepared by reacting activated esters (e.g., ethyl pyrrole-2-carboxylate derivatives) with acyl chlorides or halogenated intermediates under reflux conditions. Optimization involves adjusting reaction time, temperature, and catalysts (e.g., palladium for cross-coupling). Key intermediates should be monitored via TLC or HPLC to ensure purity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

1H NMR is essential for verifying proton environments, particularly the amino and ester groups. For example, the ethyl ester group typically shows a quartet (~4.2 ppm) and triplet (~1.3 ppm) . Mass spectrometry (ESIMS) confirms molecular weight, while X-ray crystallography resolves ambiguities in regiochemistry or tautomerism, as seen in related pyrrolo-pyridine derivatives .

Q. How should researchers safely handle this compound in the laboratory?

Refer to safety data sheets (SDS) for hazard classification. While specific hazards for this compound are not fully documented, similar heterocycles require PPE (gloves, goggles), proper ventilation, and spill containment. Store in a cool, dry place away from oxidizing agents. Emergency protocols include rinsing exposed skin with water and consulting poison control .

Advanced Research Questions

Q. How can computational methods guide the design of regioselective functionalization reactions for this scaffold?

Quantum chemical calculations (e.g., DFT) predict reactive sites by analyzing electron density and frontier molecular orbitals. For example, the amino group at position 2 may act as a directing group for electrophilic substitution. Pairing computational predictions with experimental validation (e.g., bromination at predicted positions) ensures accuracy. ICReDD’s integrated computational-experimental workflows are a model for such studies .

Q. What strategies resolve contradictions between experimental spectral data and computational structural models?

Discrepancies between NMR shifts and DFT-predicted structures may arise from solvent effects or dynamic processes. Use variable-temperature NMR to detect tautomerism or conformational flexibility. If crystallography is impractical, compare experimental IR/Raman spectra with computed vibrational modes to validate bond geometries .

Q. How can researchers design bioactivity assays targeting kinase inhibition using this compound?

While direct bioactivity data is limited, the scaffold’s similarity to kinase inhibitor cores (e.g., pyrrolo-pyridines) suggests testing against recombinant kinases (e.g., JAK2 or CDK families). Use fluorescence polarization assays to measure binding affinity and molecular docking to predict binding poses. Optimize solubility via ester hydrolysis to the carboxylic acid derivative for in vitro assays .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be addressed?

Matrix interference (e.g., biological samples) requires LC-MS/MS with stable isotope-labeled internal standards. Validate methods using spike-recovery experiments and optimize chromatographic conditions (e.g., C18 columns with 0.1% formic acid in mobile phase) to separate degradation products .

Methodological Considerations

Q. How can reaction engineering improve yields in multi-step syntheses of this compound?

Implement flow chemistry for exothermic steps (e.g., acylations) to enhance heat transfer and scalability. Use Design of Experiments (DoE) to identify critical factors (e.g., stoichiometry, solvent polarity) and reduce side reactions. Real-time monitoring via in-line FTIR ensures intermediate stability .

Q. What crystallographic techniques are optimal for resolving disorder in the solid-state structure?

For disordered ethyl or amino groups, collect high-resolution data (<1.0 Å) at low temperature (100 K) to minimize thermal motion. Refine structures using SHELXL with anisotropic displacement parameters. Compare with Hirshfeld surface analysis to assess intermolecular interactions influencing packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.